molecular formula C7H6BrClZn B14875502 5-Chloro-2-methylphenylZinc bromide

5-Chloro-2-methylphenylZinc bromide

Cat. No.: B14875502
M. Wt: 270.9 g/mol
InChI Key: SCMOXRVGAFNNEG-UHFFFAOYSA-M
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Description

5-Chloro-2-methylphenylzinc bromide is an organozinc compound used in cross-coupling reactions (e.g., Negishi coupling) to synthesize biaryl or alkyl-aryl frameworks. Its structure comprises a zinc atom bonded to a bromine ligand and a substituted phenyl group (5-chloro-2-methylphenyl). Organozinc reagents like this are valued for their moderate reactivity and compatibility with diverse catalysts, making them critical in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-methylbenzene-5-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

SCMOXRVGAFNNEG-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylphenylZinc bromide can be synthesized through the reaction of 5-chloro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of photochemical methods, such as continuous photochemical benzylic bromination, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form hydrocarbons.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents for these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted aromatic compounds.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction Reactions: Products include alcohols, ketones, aldehydes, and hydrocarbons.

Scientific Research Applications

5-Chloro-2-methylphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition, oxidative addition, and reductive elimination, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Organozinc and Halogenated Aromatic Compounds

Due to insufficient direct data on 5-chloro-2-methylphenylzinc bromide in the provided evidence, comparisons are extrapolated from structurally or functionally related compounds:

Table 1: Key Properties of Selected Organozinc and Halogenated Aromatic Compounds

Compound Reactivity Profile Applications Stability Notes Reference
This compound Moderate (typical of arylzinc bromides) Cross-coupling, aryl-aryl bond formation Air/moisture-sensitive; requires inert conditions Inferred
Sepantronium bromide (YM-155) High bioactivity (IC50 = 0.54 nM) Anticancer agent (survivin inhibition) Stable in vitro; degradable in vivo
5-Chloro-2-methylbenzimidazole Low reactivity (non-metallic) Pharmaceutical intermediates Stable under ambient conditions
Benzylzinc bromide High reactivity Alkylation reactions Extremely air-sensitive N/A (general knowledge)

Key Findings:

Reactivity: Unlike Sepantronium bromide (a bioactive small molecule), this compound is a synthetic intermediate with reactivity tailored for catalytic coupling. Its chlorine substituent enhances electrophilicity compared to non-halogenated analogs (e.g., 2-methylphenylzinc bromide), facilitating selective bond formation .

Stability: Organozinc reagents generally require strict anhydrous handling, contrasting with Sepantronium bromide’s stability in aqueous buffers. The methyl group in this compound may marginally improve steric stability compared to unsubstituted arylzinc bromides.

Biological Activity: Sepantronium bromide’s potency (IC50 ~nM range) highlights a divergence from organozinc compounds, which are typically non-bioactive and used solely as synthetic tools .

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